molecular formula C5H7F3N2O3S B6328349 1-Methylimidazole Trifluoromethanesulfonate CAS No. 99257-94-0

1-Methylimidazole Trifluoromethanesulfonate

Cat. No.: B6328349
CAS No.: 99257-94-0
M. Wt: 232.18 g/mol
InChI Key: QSIFOTQDNVCTTM-UHFFFAOYSA-N
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Description

Contextualization as an Imidazolium-Based Ionic Liquid in Academic Chemistry

1-Methylimidazole (B24206) trifluoromethanesulfonate (B1224126), also known as 1-methylimidazolium (B8483265) triflate, belongs to the class of imidazolium-based ionic liquids. chemimpex.comchemicalbook.com These are salts that are liquid at or near room temperature, a characteristic attributed to the poor coordination of their constituent ions. nbinno.com The structure of 1-methylimidazole trifluoromethanesulfonate consists of a 1-methylimidazolium cation and a trifluoromethanesulfonate (triflate) anion. This combination of a bulky, asymmetric organic cation and a weakly coordinating anion results in a low melting point and other unique physicochemical properties. chemicalbook.com

The modular nature of imidazolium-based ionic liquids, where the properties can be fine-tuned by modifying the cation and anion, makes them highly versatile in academic research. rsc.org The triflate anion, in particular, is known for being an excellent leaving group, which contributes to the reactivity and catalytic potential of the ionic liquid. nbinno.com

Significance of this compound in Green Chemistry and Sustainable Processes Research

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound aligns with these principles in several ways, making it a significant compound in sustainable processes research. mdpi.com

Key contributions to green chemistry include:

Low Volatility : Unlike conventional volatile organic solvents (VOCs), this ionic liquid has a very low vapor pressure, which minimizes air pollution and exposure risks for researchers. chemimpex.commdpi.com

Thermal Stability : It exhibits high thermal stability, allowing for its use in high-temperature reactions without degradation. nih.gov

Reusability : In many catalytic processes, the ionic liquid can be easily separated from the reaction products and reused, reducing waste and improving process efficiency. rsc.org

Dual Solvent-Catalyst : It can function as both a solvent and a catalyst in various organic reactions, simplifying reaction setups and workup procedures. rsc.org

These properties have led to its investigation as a greener alternative to traditional solvents in a variety of applications, from organic synthesis to biomass processing. rsc.orgfrontiersin.org

Overview of Key Academic Research Domains for this compound

The unique properties of this compound have made it a valuable tool in numerous areas of academic research.

Catalysis: It serves as an efficient catalyst in a range of organic reactions, enhancing reaction rates and yields. chemimpex.com Its ability to stabilize reactive intermediates is particularly beneficial in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com For instance, it has been used to catalyze the formation of carbon-carbon bonds with yields reported to be over 90% under certain conditions.

Organic Synthesis: Beyond catalysis, it is employed as a versatile medium for organic reactions. Its ionic nature can influence reaction pathways and selectivity. It has been utilized in the synthesis of complex organic molecules and as an intermediate in the production of various drugs.

Electrochemistry: The ionic conductivity and electrochemical stability of this compound make it a suitable component for electrolytes in batteries and other electrochemical devices. chemimpex.com Research in this area focuses on improving the performance and safety of energy storage technologies. chemimpex.comacs.org A series of 1-alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids have been developed as robust electrolytes for dye-sensitized solar cells, exhibiting low viscosity, high conductivity, and thermal stability. nih.gov

Polymer Science: This ionic liquid is used in polymer modification and the synthesis of dianhydride-based polymers, where it can increase thermal stability. It can also act as a plasticizer, enhancing the flexibility and durability of materials.

Nanoparticle Stabilization: Research has shown its effectiveness in stabilizing nanoparticles, such as PdAu nanoparticles used in hydrogenation reactions, within an ionic liquid medium.

Biochemical Applications: In the field of biochemistry, it is used in studies of enzyme mechanisms and biochemical assays. chemimpex.com Its ionic character facilitates interactions with biological macromolecules, aiding in research on enzyme kinetics.

Challenges and Opportunities in the Scholarly Investigation of this compound

Despite its promising applications, the scholarly investigation of this compound faces certain challenges. The cost of synthesis and purification can be a limiting factor for large-scale applications. While considered "greener" than many traditional solvents, a complete life cycle assessment is necessary to fully understand its environmental impact, including the synthesis of its precursors like 1-methylimidazole. Furthermore, the viscosity of some ionic liquids can hinder mass transfer in certain applications, affecting reaction rates. acs.org

However, these challenges also present significant opportunities for future research. There is a continuous drive to develop more cost-effective and environmentally benign synthesis routes for ionic liquids. researchgate.netmdpi.com Research into modifying the structure of the cation and anion to fine-tune properties like viscosity and conductivity for specific applications is an active area. acs.org For example, dicationic imidazolium-based ionic liquids are being explored for their enhanced thermal and chemical stabilities. mdpi.com The development of supported ionic liquid phases (SILP), where the ionic liquid is immobilized on a solid support, offers a way to combine the benefits of homogeneous and heterogeneous catalysis, facilitating easier product separation and catalyst recycling. rsc.org As the understanding of the structure-property relationships of ionic liquids deepens, new applications in areas such as materials science, separations, and biotechnology are likely to emerge.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Synonyms 1-Methylimidazolium trifluoromethanesulfonate, 1-Methylimidazole triflate chemimpex.comchemicalbook.com
CAS Number 99257-94-0 chemimpex.com
Molecular Formula C₅H₇F₃N₂O₃S chemimpex.com
Molecular Weight 232.18 g/mol chemimpex.com
Appearance Colorless to orange solid; White to Light yellow powder to crystal chemimpex.comchemicalbook.com
Melting Point 92 °C chemicalbook.com
Boiling Point 323.5 °C chemicalbook.com

| Solubility | Soluble in water chemicalbook.com |

Table 2: Representative Research Findings for this compound

Research Area Finding
Organic Synthesis Used as a catalyst for carbon-carbon bond formation with yields exceeding 90%.
Polymer Science Employed in dianhydride-based polymer synthesis to increase thermal stability.
Nanotechnology Enhances the stability of PdAu nanoparticles in hydrogenation reactions.
Green Chemistry Used in the sustainable synthesis of vitamin esters, acting as a dual solvent-catalyst that can be recycled. rsc.org

| Electrochemistry | Serves as a component in electrolytes for dye-sensitized solar cells, offering high conductivity and thermal stability. nih.gov |

Properties

IUPAC Name

1-methyl-1H-imidazol-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIFOTQDNVCTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99257-94-0
Record name 1-Methylimidazole Trifluoromethanesulfonate
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Synthesis Methodologies and Advanced Synthetic Approaches for 1 Methylimidazole Trifluoromethanesulfonate

Direct Alkylation and Proton Transfer Reactions

Direct synthesis methods are often favored for their atom economy and straightforward procedures. These involve the direct combination of precursors to form the desired ionic liquid.

The most direct synthesis of 1-Methylimidazolium (B8483265) Trifluoromethanesulfonate (B1224126) involves a proton transfer reaction between 1-methylimidazole (B24206) and trifluoromethanesulfonic acid (triflic acid). nih.gov This acid-base reaction is highly exothermic and typically results in high yields of the target compound. The reaction is generally performed by slowly adding triflic acid to a solution of 1-methylimidazole under controlled temperature conditions to manage the exothermic nature of the reaction.

Key parameters are carefully controlled to ensure high purity and yield. A 1:1 stoichiometric ratio of the reactants is crucial to drive the reaction to completion and avoid side reactions that could arise from excess acid. The choice of solvent is also important, with anhydrous solvents like dichloromethane (B109758) or acetonitrile (B52724) often used to prevent interference from moisture. While the reaction can proceed at room temperature, cooling to between 0–5°C can improve the yield by minimizing exothermic side reactions.

Table 1: Typical Reaction Parameters for Synthesis via Proton Transfer

Parameter Optimal Condition Rationale
Molar Ratio (1-Methylimidazole:Triflic Acid) 1:1 Ensures complete conversion and prevents side reactions from excess acid.
Solvent System Anhydrous Dichloromethane or Acetonitrile Mitigates interference from moisture.
Temperature 0–25°C Room temperature is sufficient, but cooling helps control the exothermic reaction and improve yield.

| Reaction Time | 2–4 hours | Sufficient time for the reaction to reach completion with vigorous stirring. |

The alkylation of 1-methylimidazole with haloalkanes to form 1-alkyl-3-methylimidazolium halides is a well-studied process that follows the S_N2 rate law in dilute solutions. lookchem.com This type of reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the imidazole (B134444) nitrogen on the alkylating agent. researchgate.net The reaction kinetics are influenced by several factors, including the concentration of reactants, the solvent used, and the temperature. lookchem.comresearchgate.net Studies have shown that in concentrated solutions, deviations from the simple S_N2 rate law can occur due to the concentration dependence of the activity coefficients of the reactants and the transition state. lookchem.com The reaction environment can significantly impact the reaction rate; for instance, aqueous environments can dramatically impede the reaction compared to the gas phase. researchgate.net

A highly efficient, solvent-free method for synthesizing imidazolium (B1220033) trifluoromethanesulfonates involves the direct alkylation of 1-methylimidazole with powerful alkylating agents like methyl trifluoromethanesulfonate (methyl triflate) or ethyl trifluoromethanesulfonate (ethyl triflate). nih.govmdpi.com These reagents are highly reactive and allow the synthesis to proceed rapidly and often quantitatively under mild conditions. researchgate.net

For example, 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate can be prepared by slowly adding ethyl triflate to stirred 1-methylimidazole at 0°C, followed by continued stirring at a slightly elevated temperature (30°C) to ensure the reaction goes to completion. nih.gov This method avoids the use of halogenated solvents, making it a "greener" synthetic route. nih.govmdpi.com The only byproduct is typically a small amount of unreacted starting material, which can be removed under vacuum. nih.gov

Table 2: Example Conditions for Direct Alkylation with Triflate Reagents

Cation Target Alkylating Agent Temperature Profile Reaction Time Key Feature
1,3-Dimethylimidazolium (B1194174) Methyl Triflate Room Temperature 30 minutes (stirring) Solvent-free reaction; white precipitate forms. mdpi.com

| 1-Ethyl-3-methylimidazolium | Ethyl Triflate | 0°C (addition), 30°C (completion) | 6 h (addition), 12 h (stirring) | Solvent-free; excess reagent removed by evaporation. nih.gov |

Anion Exchange and Metathesis Reactions

Anion exchange, or metathesis, represents an alternative pathway to triflate-based ionic liquids, starting from an imidazolium salt with a different anion, typically a halide.

Metathesis reactions are a common strategy for preparing triflate ionic liquids. mdpi.com This method involves reacting a 1-alkyl-3-methylimidazolium halide salt (e.g., chloride or bromide) with a metal triflate, such as lithium triflate (LiOTf) or potassium triflate (KOTf). nih.govnbinno.com The driving force for the reaction is often the precipitation of the resulting metal halide salt (e.g., LiCl, KCl), which is insoluble in the reaction medium. nih.gov

For instance, triflate ionic liquids can be synthesized by reacting N-methylimidazole with a chloroalkane in the presence of potassium triflate. nih.govresearchgate.net This one-pot synthesis yields the desired ionic liquid along with potassium chloride as a byproduct. nih.gov Silver triflate has also been used historically in metathesis reactions with organic halides, driven by the precipitation of the corresponding silver halide. nih.gov Lithium triflate is another common reagent used in the preparation of electrolytes. nih.govtaylorandfrancis.com

A primary challenge in metathesis reactions is the formation of byproducts, typically inorganic salts like potassium chloride or lithium chloride, which must be thoroughly removed to obtain a high-purity ionic liquid. nih.govmdpi.com The presence of residual halide impurities can be detrimental to the electrochemical applications of the ionic liquid. researchgate.net

Purification strategies are therefore critical. The most common method involves filtration to remove the precipitated metal halide byproduct. Subsequent purification may include washing the product with a suitable solvent to remove any remaining salt. researchgate.net For industrial-scale production, achieving high purity can be a drawback of this method due to the need for extensive purification steps to eliminate halide byproducts, which can also generate significant waste. Recrystallization from a solvent such as ethyl acetate (B1210297) is another technique employed to achieve purity levels greater than 98%.

Table 3: Comparison of Synthesis Methods

Synthesis Method Reactants Primary Byproduct Purity Concerns
Proton Transfer 1-Methylimidazole, Triflic Acid None (in theory) Residual acid or base
Direct Alkylation 1-Methylimidazole, Alkyl Triflate None (in theory) Residual starting materials

| Anion Metathesis | Imidazolium Halide, Metal Triflate | Metal Halide (e.g., KCl, LiCl) | Halide ion contamination nih.govmdpi.com |


Solvent-Free Synthesis Techniques

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methods. For the production of 1-Methylimidazole Trifluoromethanesulfonate, solvent-free techniques have emerged as a significant area of research, offering reduced environmental impact and potentially lower production costs. These methods often utilize alternative energy sources to facilitate the reaction between 1-methylimidazole and a trifluoromethanesulfonate source.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has been explored as a rapid and efficient method for producing ionic liquids, including those with a triflate anion. mdpi.com This technique utilizes microwave irradiation to induce molecular vibrations, which translates to thermal energy, often leading to faster and more homogeneous heating compared to conventional methods. core.ac.uk

In a typical solvent-free microwave-assisted protocol for related triflate ionic liquids, N-methylimidazole is reacted with an alkylating agent in the presence of a triflate salt, such as potassium triflate. mdpi.com The reaction mixture is heated under microwave irradiation, which can significantly reduce reaction times. mdpi.comrsc.org For instance, some syntheses of related ionic liquids that would typically take hours using conventional heating can be completed in minutes. core.ac.uk Studies on similar reactions have reported yields ranging from 60% to 79% under microwave conditions. mdpi.com The goal of these protocols is to shorten synthesis time and eliminate the need for organic solvents, which simplifies the purification process and reduces waste. core.ac.ukrsc.org

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry approach that has been applied to the formation of imidazolium salts. nih.gov This method utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govnih.gov

The application of power ultrasound has been tested for the solvent-free synthesis of ionic liquids. mdpi.com Comparative studies have demonstrated that N-alkylation of imidazoles under ultrasound irradiation can lead to higher yields, use smaller amounts of any necessary reagents, and substantially reduce reaction times compared to conventional thermal heating. nih.govmdpi.com The efficiency of this method makes it an environmentally friendly alternative, often resulting in high yields in a significantly shorter timeframe. sciencegate.app

Research on High Purity Product Achievement in Solvent-Free Conditions

A primary advantage of solvent-free synthesis is the potential for achieving high product purity while simplifying the work-up process. By eliminating organic solvents, the risk of retaining solvent impurities in the final product is removed, which can lead to purities exceeding 99%.

Research has focused on optimizing solvent-free procedures to maximize purity. One approach involves the direct reaction of 1-methylimidazole with triflic acid in a 1:1 stoichiometric ratio. The reaction is conducted with continuous mixing, and the product is then induced to crystallize by cooling. Subsequent filtration and drying under vacuum are employed to isolate the pure compound. Another high-purity, solvent- and halogen-free method involves the direct alkylation of the organic base. mdpi.com In this process, any excess volatile reactants can be removed by evaporation under vacuum, yielding a product with nearly quantitative yield. mdpi.com The simplicity of purification, often involving just filtration or vacuum drying, is a key benefit of these methods. google.com

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for this compound depends on factors such as desired yield, purity, scalability, and environmental impact. Academic and industrial research provides comparative data to evaluate the efficacy of different methodologies.

Academic Studies on Reaction Yield and Product Purity

Academic studies have compared various synthetic pathways, providing valuable data on reaction outcomes. The primary methods include direct alkylation (often in a solvent), anion exchange, and solvent-free synthesis. Solvent-free methods generally demonstrate superior performance in terms of yield due to the high concentration of reactants.

Direct alkylation methods have been reported to produce yields in the range of 92-95% with high purity of 98-99%. In contrast, solvent-free approaches can achieve even higher yields, typically between 95% and 97%, with purity levels around 97-98%. Anion exchange routes tend to be less efficient, with reported yields of 85-88% and purities of 95-96%. Microwave-assisted methods for similar triflate ionic liquids have shown yields between 60% and 79%. mdpi.com

Synthesis MethodReported Yield (%)Reported Purity (%)Source(s)
Solvent-Free95-9797-98
Direct Alkylation92-9598-99
Anion Exchange85-8895-96
Microwave-Assisted60-79Not Specified mdpi.com

Scalability Research for Laboratory and Potential Industrial Applications

The scalability of a synthesis route is a critical factor for its viability in both large-scale laboratory settings and industrial production. Research has shown that solvent-free methods are highly advantageous for scaling up.

Assessment of Environmental Implications of Different Synthetic Pathways

The synthesis of this compound ([C₁HIM][OTf]), like many chemical manufacturing processes, carries a range of potential environmental impacts. An assessment of its primary synthetic pathways—direct alkylation, anion exchange (metathesis), and solvent-free methods—reveals significant differences in their environmental profiles. These differences are largely attributable to solvent use, waste generation, and the nature of the reagents involved.

Ionic liquids were initially hailed as "green solvents" due to their negligible vapor pressure, which minimizes air pollution by reducing the emission of volatile organic compounds (VOCs). hiyka.comhidenisochema.com However, a comprehensive environmental assessment requires a "cradle-to-gate" life cycle analysis, which considers the impacts of precursor synthesis and waste disposal. researchgate.net While [C₁HIM][OTf] avoids the atmospheric emissions typical of traditional organic solvents, concerns remain regarding its persistence and potential toxicity in aquatic and terrestrial environments. rsc.orgresearchgate.net

Direct Alkylation

Anion Exchange (Metathesis)

The anion exchange route typically involves reacting a 1-methylimidazolium halide (e.g., chloride) with a triflate salt. A significant environmental drawback of this method is the generation of inorganic salt byproducts, such as potassium chloride or sodium chloride. mdpi.com These halide waste streams require treatment and proper disposal, adding to the process's environmental burden and cost.

Solvent-Free Synthesis

To address the environmental concerns of solvent use, solvent-free direct alkylation methods have been developed. mdpi.comresearchgate.net By eliminating the need for volatile organic solvents, these pathways significantly reduce the risk of atmospheric pollution and minimize waste. hidenisochema.com Solvent-free approaches are generally considered more environmentally benign and align with the principles of green chemistry. hiyka.comresearchgate.net They often offer high yields and purity while simplifying product isolation.

Comparative Analysis

The following table provides a comparative overview of the environmental implications of the different synthetic pathways for this compound.

Synthesis MethodKey Environmental ConsiderationsWaste ProductsGreen Chemistry Alignment
Direct Alkylation (with Solvent) Use of volatile organic compounds (VOCs) like dichloromethane contributes to air pollution and requires solvent recovery/disposal systems.Residual solvents and reaction byproducts.Moderate
Anion Exchange (Metathesis) Generation of significant amounts of halide salt waste (e.g., KCl, NaCl) that requires treatment and disposal.Inorganic salts, residual solvents if used.Low to Moderate
Solvent-Free Direct Alkylation Eliminates the use of hazardous VOCs, reducing air pollution and waste. Considered a "greener" alternative.Minimal byproducts, primarily unreacted starting materials which can often be recovered.High

Fundamental Chemical Reactivity and Mechanistic Studies of 1 Methylimidazole Trifluoromethanesulfonate

Role as a Nucleophilic or Electrophilic Species in Organic Transformations

1-Methylimidazole (B24206) trifluoromethanesulfonate (B1224126), an ionic liquid composed of a 1-methylimidazolium (B8483265) cation and a trifluoromethanesulfonate (triflate) anion, exhibits dual reactivity, allowing it to function as either a nucleophilic or electrophilic species in various chemical reactions. This versatility is central to its application as a catalyst and reaction medium in organic synthesis. The specific role it plays is highly dependent on the reaction conditions and the nature of the other reactants involved.

The trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), although renowned as an excellent leaving group due to the stability of its conjugate acid (triflic acid, a superacid), can also function as a nucleophile. While it is a weak nucleophile compared to halides or acetate (B1210297), its participation in nucleophilic substitution and addition reactions is well-documented, particularly in the absence of stronger nucleophiles or when present in high concentrations. For instance, the triflate anion can compete with solvent molecules to capture cationic intermediates generated during a reaction.

Conversely, the electrophilic character of the ionic liquid can be attributed to the 1-methylimidazolium cation. The hydrogen atom at the C2 position of the imidazolium (B1220033) ring (between the two nitrogen atoms) is notably acidic, making it a site for interaction with basic species. More significantly, the cation as a whole can interact with and stabilize anionic or electron-rich intermediates, facilitating certain catalytic cycles. In some contexts, particularly in promoting nucleophilic substitutions, 1-methylimidazole triflate has been shown to be more effective than traditional bases, a performance attributed to its dual capacity to act as both a catalyst and a stabilizer for reactive intermediates.

Investigation of Substitution Reactions Involving the Trifluoromethanesulfonate Anion

The trifluoromethanesulfonate (triflate) anion is one of the most effective leaving groups known in organic chemistry, a property derived from the extreme stability of the anion. This stability is a consequence of extensive charge delocalization through resonance across the three oxygen atoms and the sulfur atom, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. Consequently, alkyl and aryl triflates are highly reactive substrates in nucleophilic substitution (Sₙ2) reactions.

The excellent leaving group ability of the triflate anion is a cornerstone of its utility in synthesis. When a triflate group is attached to an organic molecule, it readily departs upon attack by a wide range of nucleophiles, allowing for the efficient formation of new bonds. This reactivity is exploited in numerous organic transformations.

While its primary role is as a leaving group, the triflate anion can also participate directly as a nucleophile in substitution reactions, typically through metathesis with other salts. For example, the reaction of alkyl halides with silver triflate precipitates the silver halide, leaving the alkyl triflate in solution. This method has been used since the early days of triflate chemistry to generate simple alkyl triflates.

A summary of the dual role of the triflate anion in substitution reactions is presented below.

Research into Complex Formation with Metal Ions and Organic Substrates

1-Methylimidazole trifluoromethanesulfonate is known to form complexes with metal ions, a characteristic that is pivotal to its application in catalysis and materials science. Both the imidazolium cation and the triflate anion can participate in coordination with metal centers. The triflate anion, despite being weakly coordinating, is known to act as a ligand for a variety of metals, including lanthanides and group 11 and 13 metals.

The coordination chemistry of imidazolium-based ionic liquids with metal ions is a subject of significant research, as these interactions are key to designing efficient and selective separation processes and catalytic systems. For instance, studies on the complexation of 1-ethyl-3-methylimidazolium (B1214524) chloride (a related ionic liquid) with lead cations (Pb²⁺) have shown that stable anionic complexes, such as [PbCl₅]²⁻, are formed in solution, with the imidazolium cations providing charge balance. The formation of these complexes alters the electronic properties and reduction energy of the metal ion.

In the context of catalysis, this compound has been utilized for the stabilization of palladium-gold (PdAu) nanoparticles during hydrogenation reactions. The ionic liquid forms a protective layer around the nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability. This stabilization arises from the interactions between the ions of the liquid and the metal surface.

Computational and spectroscopic studies on related systems, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, have provided insight into the nature of these interactions. Strong C-H···O hydrogen bonds are predicted between the most acidic hydrogen on the imidazolium ring (C2-H) and the oxygen atoms of the triflate anion, which dictates the primary ion-pair conformation. When interacting with a metal ion or surface, this arrangement can be perturbed, allowing either the cation or anion to coordinate with the substrate.

Analysis of Proton Transfer Reactions and Acid-Base Behavior within the Ionic Liquid

The acid-base properties of this compound are defined by its constituent ions. The trifluoromethanesulfonate anion is the conjugate base of triflic acid, a superacid with a pKa value estimated to be around -14. This makes the triflate anion an extremely weak base, with virtually no tendency to accept a proton in most chemical environments.

In contrast, the 1-methylimidazolium cation possesses a notable acidic character. The proton on the C2 carbon, situated between the two nitrogen atoms of the imidazole (B134444) ring, is the most acidic proton in the cation. This acidity allows the cation to act as a proton donor in the presence of a suitable base. Protic ionic liquids, which are formed by the neutralization of a Brønsted acid and a base, rely on the availability of such proton donor and acceptor sites to form hydrogen-bonded networks that facilitate proton transport.

Studies on similar imidazolium-based ionic liquids have elucidated the mechanics of proton transfer. For example, in the 1-methylimidazolium acetate system, a proton can be transferred from the imidazolium cation to the acetate anion, forming neutral 1-methylimidazole and acetic acid. This type of dynamic proton exchange is crucial for understanding the conductivity and reactivity of such ionic liquids. Although the triflate anion is a much weaker base than acetate, the principle of the imidazolium cation acting as a proton donor remains. This acidic nature is fundamental to its role in certain catalytic processes where proton transfer is a key step.

Studies on Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is primarily concerned with its electrochemical stability. While direct oxidation or reduction reactions are considered less common for this compound under typical organic synthesis conditions, its behavior at an electrode interface is critical for its applications in electrochemistry, such as in batteries and capacitors.

The range of voltages over which an electrolyte remains stable without undergoing Faradaic (redox) reactions is known as its electrochemical stability window (ESW). Cyclic voltammetry is a standard technique used to determine this window. Studies on a series of 1-alkyl-3-methylimidazolium triflate ionic liquids have been conducted to measure their ESWs. For 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][TFO]), a closely related compound, the potential window was determined to be approximately 3.6 V when measured at a polycrystalline gold working electrode. Other imidazolium triflates with longer alkyl chains exhibited wider potential windows, up to 6.0 V.

The ESW is generally limited by the reduction of the imidazolium cation at the cathodic (negative) potential and the oxidation of the triflate anion at the anodic (positive) potential. However, some computational studies suggest that the relative lowest unoccupied molecular orbital (LUMO) levels of the cation and anion determine which ion is reduced first. For imidazolium cations that are not substituted at the acidic C2 position, reduction can be initiated by deprotonation. In general, imidazolium triflate salts are considered to have wide electrochemical windows, making them suitable for various electrochemical applications.

CompoundPotential Window (V)
[Emim][TFO]3.6
[Bmim][TFO]4.0
[Hmim][TFO]4.0
[Omim][TFO]5.0
[Dmim][TFO]6.0
Data from cyclic voltammetry measurements on a polycrystalline gold working electrode.

Interfacial Interactions: Liquid-Solid and Liquid-Liquid Systems in Research Contexts

The behavior of this compound at interfaces is crucial for its applications, as nearly all uses of ionic liquids involve interactions with a gas, liquid, or solid phase.

Liquid-Solid Systems: Research on the interaction of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][OTf]) with solid surfaces like alumina (B75360) nanoparticles provides significant insight. Infrared spectroscopy studies have shown a direct interaction between the SO₃ group of the triflate anion and the alumina surface. This interaction perturbs the structure of the ionic liquid in a thin layer at the interface, likely due to charge neutralization effects. When these systems are introduced into organic solvents like ethanol (B145695) or acetonitrile (B52724), similar interactions between the ionic liquid and the oxide surface persist. The choice of solvent, however, significantly influences the kinetics of adsorption and desorption of the ionic liquid from the solid surface. The presence of platinum on the alumina surface was found to greatly enhance the uptake of the ionic liquid, indicating a much stronger interaction with the metal surface compared to the oxide support.

Liquid-Liquid Systems: In biphasic systems, such as those involving an ionic liquid and an immiscible solvent like water or an alkane, the interfacial tension is a key property. Studies on related imidazolium triflates have been conducted to understand their behavior at these liquid-liquid interfaces. The interfacial tension is influenced by the molecular structure of the ions, such as the length of the alkyl chain on the imidazolium cation. Generally, increasing the alkyl chain length on the cation leads to a decrease in surface tension and contact angles on solid surfaces. In biphasic systems of imidazolium-based ionic liquids and water, it has been observed that the anion often contributes more significantly to the hydrophobicity and interfacial properties than the alkyl chain on the cation. These properties are fundamental for applications in liquid-liquid extractions and biphasic catalysis.

Catalytic Applications of 1 Methylimidazole Trifluoromethanesulfonate in Advanced Organic Synthesis

Organocatalysis and Activation Mechanisms

As an organocatalyst, 1-methylimidazole (B24206) trifluoromethanesulfonate (B1224126) offers a metal-free alternative for various organic transformations. Its catalytic activity is rooted in the distinct properties of its constituent ions: the 1-methylimidazolium (B8483265) cation and the trifluoromethanesulfonate (triflate) anion.

A key feature of 1-methylimidazole trifluoromethanesulfonate in catalysis is its capacity to provide a unique reaction environment that stabilizes reactive intermediates. chemimpex.com The ionic nature of the compound allows it to effectively interact with and stabilize charged or polar intermediates that form during a catalytic cycle. This stabilization is crucial for enhancing reaction yields and controlling selectivity, as it can lower the activation energy of desired reaction pathways and disfavor the formation of side products.

This compound has proven to be an effective catalyst for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. Its role often involves activating substrates and facilitating the key bond-forming step. Research has demonstrated its utility in these reactions, with some studies reporting high efficiency.

Table 1: Illustrative Performance in C-C Bond Formation

Reaction Type Catalyst System Reported Yield

Note: This table is for illustrative purposes based on reported findings.

The dual function of this compound as both a catalyst and a solvent medium contributes significantly to enhancing reaction rates and yields. chemimpex.com By stabilizing reactive intermediates, it helps to guide the reaction toward the desired product, thereby improving both yield and selectivity. In specific applications, its use has led to yields exceeding 90%, showcasing its potential to optimize synthetic processes.

High thermal stability is a critical attribute for catalysts used in industrial processes that often require elevated temperatures. chemimpex.com Ionic liquids containing the triflate anion are known for their excellent thermal stability. mdpi.comresearchgate.net this compound, for instance, exhibits a high decomposition temperature, making it a robust catalyst for high-temperature reactions. This inherent stability makes it an attractive component in the design of new, thermally resilient organocatalytic systems. Research into organic acid-base salts has shown that strong acid-base interactions contribute to higher thermal stability, a principle that applies to the salt formed from 1-methylimidazole and trifluoromethanesulfonic acid. acs.org

Table 2: Thermal Properties of this compound

Property Value

Role in Metal-Catalyzed Systems

Beyond its function in organocatalysis, this compound and its components play a significant role in metal-catalyzed reactions. The compound can form complexes with metal ions, which can be leveraged in various catalytic applications. The triflate anion is a common counter-ion for Lewis acidic metal catalysts (metal triflates), used in reactions like Diels-Alder cycloadditions. core.ac.uk While the triflate anion is generally considered non-coordinating, it can act as a nucleophile under certain conditions, potentially participating in the catalytic cycle. nih.gov The imidazolium (B1220033) cation can also be used to immobilize or stabilize metal catalysts, facilitating their recovery and reuse, which is a key principle of green chemistry. core.ac.uk

Nanoparticle Stabilization within Ionic Liquid Media

This compound plays a significant role in the stabilization of nanoparticles within ionic liquid media, a critical aspect for maintaining catalytic activity and preventing aggregation. Research has shown that this ionic liquid enhances the stability of palladium-gold (PdAu) nanoparticles during hydrogenation reactions. The stabilization mechanism is attributed to the interactions between the ionic liquid's components and the nanoparticle surface. The 1-methylimidazolium cations can adsorb onto the surface of the nanoparticles, creating a protective layer that prevents agglomeration.

Studies have demonstrated that even low concentrations of 1-methylimidazole additives can have dramatic effects on the stability of gold and other bimetallic nanoparticles in various imidazolium-based ionic liquids. However, the concentration required for effective stabilization can vary. For instance, while this compound is effective, it may require higher concentrations (10–100 mM) to stabilize PdAu nanoparticles compared to other ionic liquids like 1-butyl-3-methylimidazolium trifluoromethanesulfonate (BMIM-OTf), which can achieve stability at lower concentrations (1.0 mM).

Comparison of Ionic Liquid Concentrations for Nanoparticle Stabilization
Ionic LiquidNanoparticle SystemRequired Concentration for StabilizationReference
This compoundPdAu10–100 mM
1-Butyl-3-methylimidazolium Trifluoromethanesulfonate (BMIM-OTf)PdAu1.0 mM

Research on Catalyst Recyclability and Enhanced Catalytic Activity

A key advantage of using ionic liquids like this compound in catalysis is the potential for catalyst recycling and reuse, which aligns with the principles of green chemistry. Due to their low volatility and thermal robustness, these ionic liquids can often be separated from the reaction products and reused multiple times without a significant loss of catalytic activity. chemimpex.com

Research into catalytic systems involving imidazolium salts and metal triflates has demonstrated high levels of recyclability. For example, in certain Diels-Alder reactions, catalytic systems have been recovered at over 99% efficiency and reused for at least ten cycles without a noticeable decrease in performance. This stability and reusability make them economically and environmentally attractive for industrial-scale applications. chemimpex.com The ionic liquid acts as both a solvent and a catalyst, enhancing reaction rates and yields while simplifying product separation and catalyst recovery. chemimpex.com

Specific Catalytic Transformations

Alkylation Reactions

This compound is intrinsically linked to alkylation reactions, both in its synthesis and its application. The compound itself is synthesized through the alkylation of 1-methylimidazole with an alkyl triflate, such as methyl trifluoromethanesulfonate. mdpi.com This reaction highlights the high alkylating power of alkyl triflates. mdpi.com

In a catalytic context, the triflate anion (trifluoromethanesulfonate) is a component of powerful catalysts for reactions like Friedel-Crafts alkylation. Trifluoromethanesulfonic acid, the parent acid of the triflate anion, is a widely used catalyst for such processes. mdpi.com The ionic liquid can serve as a medium and co-catalyst in these reactions, where its properties can influence reaction outcomes. The triflate anion can also act as a nucleophile in certain substitution reactions to form alkyl triflates. mdpi.com

Diels-Alder Reactions

Imidazolium-based triflate ionic liquids have been shown to be effective media for Diels-Alder reactions, leading to enhanced reaction rates and improved selectivity. When used as a solvent, the ionic liquid can influence the endo/exo selectivity of the cycloaddition. The use of related compounds like 1-butyl-3-methylimidazolium trifluoromethanesulfonate has resulted in significant rate enhancements. researchgate.net

Furthermore, the catalytic activity can be boosted by the addition of Lewis acids. Metal triflates, such as scandium triflate (Sc(OTf)₃) and lithium triflate (LiOTf), when used as co-catalysts in these ionic liquids, can dramatically increase both the reaction yield and the endo/exo selectivity. researchgate.net The ionic liquid helps to stabilize the catalyst and reactants, facilitating the reaction while remaining recoverable and reusable. researchgate.net

Performance of Catalysts in Diels-Alder Reaction of Cyclopentadiene and Dimethyl Maleate in an Imidazolium Triflate IL
Catalyst (1 mol%)Yield (%)Endo/Exo SelectivityReference
None78-863.6-4.9 researchgate.net
Scandium Triflate or Lithium Triflate87-1005.2-14.7 researchgate.net

Metathesis Reactions

The involvement of the trifluoromethanesulfonate anion in metathesis reactions is primarily documented in the synthesis of organic triflate esters. This process involves a reaction between silver triflate and bromoalkanes, where the precipitation of silver bromide drives the reaction forward. researchgate.net This metathesis provides a synthetic route to various alkyl triflates. researchgate.net

For instance, studies on the reaction between α,ω-dibromoalkanes and silver triflate have shown that this metathesis reaction can be controlled to selectively produce ω-bromoalkyl triflates or α,ω-alkanediyl ditriflates. The reaction conditions, including solvent, temperature, and reactant chain length, are critical factors in determining the product distribution and yield. While this demonstrates the participation of the triflate moiety in metathesis, it is distinct from the more common use of the term in catalysis, such as olefin metathesis. researchgate.net

Esterification Reactions

Brønsted acidic ionic liquids containing the 1-methylimidazolium cation have been successfully employed as green, efficient, and reusable catalysts for Fischer esterification. iitm.ac.inrsc.org While direct studies on this compound for this specific application are not extensively detailed, its components suggest potential catalytic activity. The compound can act as a Brønsted acid catalyst, which is essential for protonating the carboxylic acid and activating it for nucleophilic attack by the alcohol.

In related systems, ionic liquids like 1-methylimidazolium tetrafluoroborate ([Hmim]BF₄) serve as both the catalyst and the reaction medium, allowing for high yields and easy separation of the ester product. rsc.org The ionic liquid can be recovered and reused after the removal of water, which is a byproduct of the reaction. iitm.ac.inrsc.org The use of these ionic liquids provides an environmentally friendly alternative to traditional corrosive acid catalysts like sulfuric acid. iitm.ac.in The efficiency of the esterification is influenced by factors such as the nature of the ionic liquid's anion and cation, reaction temperature, and the ratio of reactants. iitm.ac.in

Schmidt Reaction Studies

The Schmidt reaction, a valuable tool in organic chemistry for the conversion of carbonyl compounds to amides or amines, has been investigated in the presence of various catalysts, including ionic liquids. However, specific studies detailing the catalytic activity of this compound in this reaction are not extensively documented. Research in this area has often focused on related imidazolium-based ionic liquids. For instance, studies have shown that 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), when used in combination with triflic acid, can serve as an effective medium for the Schmidt reaction of aryl alkyl ketones, leading to the corresponding carboxamides. nih.govmdpi.com Despite the structural similarity, direct extrapolation of these findings to this compound requires dedicated experimental validation. Currently, there is a lack of specific research data, including reaction yields and conditions, for the catalytic use of this compound in the Schmidt reaction.

Synthesis of Carbamates

Fluorolactonization of Unsaturated Carboxylic Acids

Fluorolactonization is an important cyclization reaction that introduces a fluorine atom and a lactone moiety into a molecule. The use of ionic liquids as reaction media for such transformations has been an area of interest. Notably, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) has been identified as a suitable medium for the fluorolactonization of unsaturated carboxylic acids. nih.govmdpi.com This suggests that imidazolium trifluoromethanesulfonate salts can promote this type of reaction. However, specific studies that isolate and detail the catalytic effect of this compound in fluorolactonization, complete with data on yields, diastereoselectivity, and reaction conditions, are not present in the currently available scientific literature. Further research is needed to establish the catalytic efficacy of this compound in this specific application.

Applications of 1 Methylimidazole Trifluoromethanesulfonate in Advanced Materials Science and Energy Systems Research

Electrolyte Research in Electrochemical Devices

1-Methylimidazole (B24206) Trifluoromethanesulfonate (B1224126), an ionic liquid, has been a subject of research in the development of electrolytes for various electrochemical devices. Its inherent properties, such as thermal stability, low volatility, and ionic conductivity, make it a candidate for applications in advanced materials science and energy systems.

Development of Electrolytes for Dye-Sensitized Solar Cells (DSCs)

Research into ionic liquid electrolytes for dye-sensitized solar cells (DSCs) has explored the use of imidazolium (B1220033) trifluoromethanesulfonate derivatives to address the stability issues associated with volatile organic solvents. While specific research focusing solely on 1-Methylimidazole Trifluoromethanesulfonate is limited, studies on analogous compounds like 1-alkenyl-3-methylimidazolium trifluoromethanesulfonate provide insights into the potential benefits. These related ionic liquids have been shown to exhibit low viscosity, high conductivity, and good thermal stability, which are desirable characteristics for DSC electrolytes. For instance, the implementation of 1-but-3-enyl-3-methyl-imidazolium trifluoromethanesulfonate in DSCs has yielded notable photovoltaic performance, comparable to other commonly used ionic liquid electrolytes.

Exploration in Dual-Graphite Batteries

Dual-graphite batteries, or dual-ion batteries, are an emerging energy storage technology where both cations and anions from the electrolyte intercalate into the graphite electrodes. The electrolyte, therefore, acts as an active material. In this context, ionic liquids are promising due to their wide electrochemical stability windows, which are necessary for the high operating potentials of the cathode. Research has been conducted on systems using related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, as the electrolyte in dual-graphite batteries. These studies have shown that trifluoromethanesulfonate anions can intercalate into the graphite cathode. While direct research on this compound in dual-graphite batteries is not prominent, the behavior of its constituent ions in similar systems suggests its potential applicability.

Research for Fluoride Ion Batteries

Fluoride ion batteries (FIBs) are a potential next-generation battery technology with high theoretical energy densities. A significant challenge in the development of FIBs is the design of suitable electrolytes. Research in this area has explored imidazolium-based ionic liquids due to their electrochemical stability and ability to dissolve fluoride salts. Studies have been conducted on compounds like 1,3-dimethylimidazolium (B1194174) bis(trifluoromethanesulfonyl)imide, which has demonstrated a wide electrochemical stability window and good ionic conductivity. nih.govox.ac.ukacs.orgchemrxiv.org At present, there is limited specific research available on the application of this compound as an electrolyte for fluoride ion batteries.

Application in Proton Exchange Membrane Fuel Cells (PEMFCs)

In the realm of Proton Exchange Membrane Fuel Cells (PEMFCs), particularly those operating at high temperatures, ionic liquids have been investigated as alternative proton conductors to water. Protic ionic liquids, such as 1-methyl-imidazolium trifluoromethanesulfonate, have been studied for this purpose. researchgate.net The incorporation of imidazolium-based ionic liquids into polymer membranes like Nafion has been shown to enhance proton conductivity under anhydrous or low-humidity conditions and at elevated temperatures. nih.govnih.gov This is attributed to the intrinsic proton conductivity of the protic ionic liquid.

Studies on Ionic Conductivity and Electrochemical Stability Window

Ionic Conductivity of a Related Imidazolium Trifluoromethanesulfonate

Ionic LiquidTemperature (°C)Ionic Conductivity (mS/cm)
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate259.2 iolitec.de

Electrochemical Stability Window of a Related Imidazolium Trifluoromethanesulfonate

Ionic LiquidElectrochemical Stability Window (V)
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate3.9 iolitec.de

Polymer Science and Engineering Applications

This compound is utilized in polymer science to modify material properties and synthesize high-performance polymers. Its role extends to improving processing characteristics and enhancing the functional performance of polymer-based systems, particularly in the development of advanced membranes and thermally stable materials.

In materials science, this compound is employed as a viscosity modifier, particularly in the production of certain high-performance polymers. By altering the flow properties of polymer melts or solutions, it can facilitate improved processing characteristics. Ionic liquids with the triflate anion are noted for their relatively low viscosity compared to other ionic liquids, which is a beneficial property for such applications. mdpi.com

Table 1: Applications of this compound in Material Science

Application AreaDescriptionBenefits
Viscosity ModifierEnhances the flow properties of polymers during processing. Improved processing and handling characteristics.
Polymer ProductionUsed as a medium or additive in the synthesis of dianhydride-based polymers. Leads to polymers with increased thermal stability.

The compound is utilized in the synthesis of dianhydride-based polymers, such as polyimides, to create materials with enhanced thermal stability and mechanical properties. These high-performance polymers are suitable for applications demanding resilience to high temperatures. mdpi.com Research has shown that incorporating protic ionic liquids like 1-methyl-imidazolium trifluoromethanesulfonate into sulfonated polyimides can create composite membranes. researchgate.net The ionic interaction between the polymer's sulfonic acid groups and the imidazolium cation of the ionic liquid provides structural reinforcement to the polymer matrix at elevated temperatures. researchgate.net This interaction also helps to limit the migration of the ionic liquid, which contributes to long-term stability in the material's conductivity. researchgate.net

Triflate-based ionic liquids, including this compound, are investigated for their use in polymer electrolyte membranes (PEMs), which are critical components in fuel cells. chemimpex.com These ionic liquids are particularly noted for their high thermal and electrochemical stability. mdpi.com In sulfonated poly(ether ether ketone) (SPEEK) membranes, triflate-based ionic liquids have demonstrated higher proton conductivity compared to their hydrogen sulfate analogs. The compatibility between the ionic liquid and the polymer is a crucial factor, as it significantly affects the ionic liquid uptake and the resulting membrane conductivity. researchgate.net The use of imidazolium trifluoromethanesulfonates in polymers like Udel-type polysulfone and Nafion has been explored to create ion-conductive membranes for fuel cells that can operate at higher temperatures. researchgate.net

The addition of imidazolium-based ionic liquids to polymer systems has a notable impact on the material's morphology and properties. Incorporating these ionic liquids can increase the amorphous phase within the polymer matrix. This change in morphology can lead to an increase in ionic conductivity, as the amorphous regions facilitate greater ion mobility. Research on related systems shows that the bulky structure of the ionic liquid can occupy space between polymer chains, reducing intermolecular forces like hydrogen bonding. This separation of polymer chains contributes to the increase in the material's amorphosity, which is observable through techniques like optical microscopy that show changes in the grain structure of the polymer film.

Furthermore, the thermal properties of polymers can be significantly altered. For instance, studies on poly(vinylimidazolium triflate) systems demonstrate distinct thermal decomposition temperatures and glass transition temperatures (Tg), which are critical parameters for defining the operational limits of the polymer. rit.edu The interaction between the ionic liquid and the polymer matrix can reinforce the structure, leading to materials with high thermal stability. researchgate.net

Table 2: Thermal Properties of Related Poly(vinylimidazolium Triflate) Polymers

PolymerDecomposition Temperature Range (°C)Onset Glass Transition Temperature (Tg) (°C)
Poly(1-ethyl-3-methyl-4-vinylimidazolium triflate)467-527115
Poly(3-ethyl-1-vinylimidazolium triflate)400-448127-129
Data derived from research on similar polymerized ionic liquids to illustrate the impact on thermal properties. rit.edu

Fundamental Interfacial Phenomena in Materials Research

The behavior of this compound at interfaces, particularly with nanoparticles, is a key area of research for applications in catalysis and composite materials. Its interactions are governed by the distinct properties of its cation and anion.

This compound plays a role in the stabilization of metallic nanoparticles within ionic liquid media. Research has shown that even low levels of 1-methylimidazole additives can have a dramatic effect on the stability of gold (Au) and palladium-gold (PdAu) bimetallic nanoparticles in imidazolium-based ionic liquids. In the case of PdAu nanoparticles synthesized in 1-butyl-3-methylimidazolium trifluoromethanesulfonate (BMIM-OTf), higher concentrations of 1-methylimidazole (10–100 mM) were required to stabilize the nanoparticles during hydrogenation reactions. This suggests that the 1-methylimidazole component can act as a stabilizing ligand for the nanoparticle surface.

Studies involving similar imidazolium triflate ionic liquids and oxide nanoparticles, such as alumina (B75360), have provided insight into interfacial interactions. Infrared (IR) spectroscopy studies on the interface between 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EmIm][OTf]) and alumina nanoparticles indicate an interaction between the SO3 group of the triflate anion and the alumina surface. This suggests that the anion plays a key role in the adsorption of the ionic liquid onto the oxide surface, which can influence the dispersion and stability of the nanoparticles within the liquid medium.

Characterization of Liquid-Solid Interfaces Using Spectroscopic Techniques

The behavior of 1-methylimidazolium (B8483265) trifluoromethanesulfonate, also known as [MMIM][OTf], at the interface with solid materials is crucial for its application in advanced materials and energy systems. Spectroscopic techniques are powerful tools for probing the molecular interactions and structural arrangements at these liquid-solid interfaces. While direct experimental studies specifically on the liquid-solid interface of 1-methylimidazolium trifluoromethanesulfonate are not extensively documented in publicly accessible literature, valuable insights can be drawn from research on its close structural analogs, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([EMIM][OTf]) and 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]). These studies provide a framework for understanding the expected spectroscopic behavior of [MMIM][OTf] at such interfaces.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly sensitive to changes in the local environment of molecules. When an ionic liquid like 1-methylimidazolium trifluoromethanesulfonate is in contact with a solid surface, such as metal oxides or nanoparticles, the interactions between the ions and the surface can lead to shifts in the vibrational frequencies of specific functional groups within the cation and anion.

Research on analogous imidazolium triflate systems interacting with alumina nanoparticles has demonstrated that the trifluoromethanesulfonate anion plays a significant role in the interfacial interactions. researchgate.net The vibrational modes of the triflate anion, specifically the symmetric and asymmetric stretching vibrations of the SO₃ and CF₃ groups, are particularly informative.

For instance, studies on [EMIM][OTf] have shown that the SO₃ group of the triflate anion interacts with the alumina surface. researchgate.net This interaction is typically observed as a perturbation in the corresponding IR bands. Any interaction with the solid surface is expected to cause a shift in the vibrational frequencies of these groups in 1-methylimidazolium trifluoromethanesulfonate as well.

The 1-methylimidazolium cation also contributes to the understanding of the interfacial structure. The C-H stretching vibrations of the imidazolium ring are sensitive to their local environment. Changes in these vibrational modes can indicate interactions between the cation and the solid surface, as well as alterations in the cation-anion pairing at the interface.

High-pressure infrared spectroscopy has been shown to be a particularly effective technique for elucidating subtle structural changes at the liquid-solid interface that may not be apparent at ambient pressure. For example, in studies of [BMIM][TFS] on nano-Al₂O₃, increasing pressure induced significant blue-shifts in the C-H stretching frequencies of the imidazolium cation, suggesting a disturbance of the local structures of both the cation and anion at the interface.

The following interactive data table summarizes the key vibrational modes of the trifluoromethanesulfonate anion and the imidazolium cation that are typically analyzed in spectroscopic studies of liquid-solid interfaces, along with the expected observations upon interaction with a solid surface, based on data from analogous compounds. researchgate.net

Ion Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Change upon Interfacial Interaction
Trifluoromethanesulfonate AnionSymmetric Stretch of SO₃~1032Shift in frequency and/or band narrowing
Trifluoromethanesulfonate AnionAsymmetric Stretch of SO₃~1270Shift in frequency and/or band narrowing
Trifluoromethanesulfonate AnionSymmetric Stretch of CF₃~1226Minimal to slight frequency shift
Trifluoromethanesulfonate AnionAsymmetric Stretch of CF₃~1165Splitting or narrowing of the band
1-Methylimidazolium CationC-H Stretching of Imidazolium Ring3100 - 3200Blue shift (increase in frequency) under pressure

Theoretical and Computational Chemistry Investigations of 1 Methylimidazole Trifluoromethanesulfonate

Electronic Structure Theory Applications

Electronic structure theory is a powerful tool for elucidating the fundamental interactions within an ionic liquid. By solving the Schrödinger equation or its density-based equivalent, researchers can determine molecular geometries, interaction energies, and electronic properties of the constituent ions and their pairs.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and molecular interactions in ionic liquids. For the 1-methylimidazolium (B8483265) trifluoromethanesulfonate (B1224126) ion pair, DFT calculations would be employed to optimize the molecular structures of the isolated 1-methylimidazolium cation and the trifluoromethanesulfonate anion, as well as their various ion pair conformers.

Table 1: Expected Types of Intermolecular Interactions in 1-Methylimidazole (B24206) Trifluoromethanesulfonate from DFT Studies.
Interaction TypeDescriptionExpected Significance
C2-H···OHydrogen bond between the most acidic proton on the imidazolium (B1220033) ring and an oxygen atom of the triflate anion.High
C4/C5-H···OHydrogen bonds between other ring protons and the triflate oxygen atoms.Moderate
Methyl-H···OHydrogen bonds involving the methyl group protons and the triflate oxygen atoms.Low to Moderate
C-H···FWeaker hydrogen bonds between cation hydrogens and the fluorine atoms of the triflate anion.Low

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a higher-level ab initio method that provides a more accurate description of electron correlation effects, which are important for non-covalent interactions, than standard DFT functionals. MP2 calculations are often used to refine the geometries and energies of different conformers of the ion pair.

For 1-methylimidazole trifluoromethanesulfonate, MP2 calculations would be instrumental in performing a detailed conformational analysis. This would involve identifying various stable conformers arising from the different possible orientations of the anion around the cation. The relative energies of these conformers, as calculated by MP2, would help in determining the most probable structures of the ion pair in the gas phase. These calculations, similar to DFT, are expected to identify the conformer with the strongest C-H···O interactions as the most stable.

The simulation of cation-anion pair conformers and their energetics involves a systematic search of the potential energy surface to locate all stable minima. This is typically achieved by starting with various initial geometries and optimizing them using methods like DFT or MP2.

For the 1-methylimidazolium trifluoromethanesulfonate ion pair, multiple conformers would be simulated. The primary distinctions between these conformers would be the position of the trifluoromethanesulfonate anion relative to the imidazolium ring. Key conformers would likely include those where the anion is situated directly above the ring, in the plane of the ring, and interacting with the methyl group. The energetics of these conformers, including their binding energies, would be calculated to assess their relative stabilities. The binding energy is a measure of the strength of the interaction between the cation and the anion. It is anticipated that the most stable conformer would exhibit a bifurcated hydrogen bond between the C2-H of the cation and two oxygen atoms of the anion.

Table 2: Hypothetical Energetic Data for Simulated Cation-Anion Pair Conformers of this compound.
Conformer DescriptionRelative Energy (kJ/mol)Key Interactions
Anion above ring, interacting with C2-H0.0 (most stable)Strong C2-H···O
Anion in-plane, interacting with C4/C5-H5-10Moderate C4/C5-H···O
Anion interacting with methyl group10-15Weaker Methyl-H···O

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time evolution of a system of interacting particles, MD simulations can predict various macroscopic properties from the underlying microscopic interactions.

MD simulations are a powerful tool for predicting collective transport properties such as shear viscosity and electrical conductivity. These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. For this compound, a well-parameterized force field would be necessary to accurately model the system.

The shear viscosity can be calculated from the simulations using the Green-Kubo relations, which relate the viscosity to the time integral of the stress autocorrelation function. Similarly, the electrical conductivity can be obtained from the time integral of the charge flux autocorrelation function. These simulations would provide valuable insights into how the structure and interactions at the molecular level influence the bulk transport properties. For the 1-alkyl-3-methylimidazolium triflate series, experimental studies have shown that as the alkyl chain length increases, the viscosity tends to increase and the electrical conductivity decreases. Therefore, this compound is expected to have a relatively low viscosity and high electrical conductivity compared to its longer-chain homologues.

Table 3: Expected Trends in Transport Properties for the 1-Alkyl-3-methylimidazolium Triflate Series from MD Simulations.
CationExpected Relative Shear ViscosityExpected Relative Electrical Conductivity
1-MethylimidazoliumLowestHighest
1-Ethyl-3-methylimidazolium (B1214524)LowHigh
1-Butyl-3-methylimidazoliumModerateModerate

MD simulations can also be employed to study the dynamics of ions and the formation of molecular aggregates in the gas phase. These simulations can provide a detailed picture of how individual ion pairs interact and how they cluster together to form larger aggregates.

For this compound, gas-phase MD simulations would reveal the dynamics of ion pairing, including the vibrational and rotational motions of the ions within a pair. Furthermore, by simulating a larger number of ion pairs, the formation of dimers, trimers, and larger clusters can be observed. The structure and stability of these aggregates are determined by a balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. Understanding the behavior of these gas-phase clusters is important for applications such as electrospray ionization and for gaining fundamental insights into the initial stages of condensation. The simulations would likely show that the primary building block of larger aggregates is the stable cation-anion pair, with further aggregation occurring through weaker interactions between these pairs.

Spectroscopic Analysis and Computational Interpretation

Theoretical and computational chemistry provides powerful tools for interpreting experimental spectroscopic data at a molecular level. For this compound, computational models, particularly those based on Density Functional Theory (DFT), are instrumental in understanding its vibrational properties and the nature of the interactions between its constituent ions.

Correlating Vibrational Spectroscopy (FT-IR, Raman) with Theoretical Models

The vibrational spectra (FT-IR and Raman) of imidazolium-based ionic liquids with the trifluoromethanesulfonate (triflate) anion are characterized by distinct bands corresponding to the vibrational modes of the cation and anion. researchgate.net Computational methods are essential for the precise assignment of these bands, as they can model the vibrational frequencies of the individual ions and the ion pair. researchgate.netias.ac.in

Studies on similar compounds, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTF]), have successfully used DFT calculations with hybrid functionals like B3LYP and basis sets such as 6-311++G** to achieve structural and vibrational characterizations. researchgate.net These theoretical models predict vibrational frequencies that correlate well with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net The triflate anion is particularly suited for these correlative studies because it exists in a single, stable conformation, which simplifies spectral analysis compared to other anions like bis(trifluoromethylsulfonyl)amide (NTf₂) that have multiple conformers. researchgate.netmdpi.com

Key interactions, such as hydrogen bonds between the cation's ring protons (especially at the C2 position) and the oxygen atoms of the triflate anion, are predicted by these models. researchgate.netresearchgate.net These interactions are reflected in the vibrational spectra, and the agreement between calculated and observed frequencies validates the accuracy of the theoretical models in describing the molecular structure. researchgate.netresearchgate.net

Below is a representative table correlating experimental and theoretical vibrational frequencies for key functional groups in a similar imidazolium triflate system.

Interactive Table: Correlation of Experimental and Theoretical Vibrational Frequencies

Vibrational Mode Functional Group Experimental Wavenumber (cm⁻¹) Theoretical (DFT) Wavenumber (cm⁻¹) Reference
Asymmetric Deformation CF₃ 610, 576 606, 574 researchgate.net
Symmetric Deformation CF₃ 448 444 researchgate.net
S=O Bond Vibration SO₃ ~639 - researchgate.net

Analysis of Frequency Shifts and Electron Density Topography

The interaction between the 1-methylimidazolium cation and the trifluoromethanesulfonate anion leads to noticeable shifts in their respective vibrational frequencies compared to the free, non-interacting ions. researchgate.net These shifts are a direct consequence of the perturbation of the electron density distribution upon the formation of the ion pair.

Computational analyses reveal that the strongest interaction is typically a bidentate coordination where the triflate anion is linked to the imidazolium cation via two S–O···H hydrogen bonds. researchgate.net This interaction significantly involves the most acidic hydrogen on the imidazolium ring, located at the C2 position. researchgate.net The formation of these hydrogen bonds alters the force constants of the involved bonds, resulting in frequency shifts. For instance, a significant shift of one of the antisymmetric modes of the triflate anion to lower wavenumbers has been observed, which is attributed to an asymmetric S=O···H bond interaction that is absent in the isolated anion. researchgate.net

Theoretical methods like Natural Bond Orbital (NBO) analysis are employed to quantify the changes in electron density and charge distribution. researchgate.net The wavenumber shifts of characteristic vibrations can be explained by examining the geometric parameters (bond lengths and angles) and the difference in NBO charge density between the interacting ion pair and the free ions. researchgate.net These analyses confirm that the cation-anion interaction induces a redistribution of electron density, which in turn affects the vibrational modes observed experimentally. researchgate.netresearchgate.net

Modeling Structure-Property Relationships

The macroscopic properties of ionic liquids are intrinsically linked to their molecular structure, including the specific nature of the cation and anion. ias.ac.in Theoretical modeling plays a crucial role in elucidating these relationships, allowing for the prediction of physical and chemical properties based on molecular-level information.

Influence of Cation and Anion Structural Modifications on Macroscopic Properties

The properties of this compound can be understood within the broader context of the 1-alkyl-3-methylimidazolium trifluoromethanesulfonate ([CₙC₁im][OTf]) series. Modifying the structure, particularly the length of the alkyl chain on the imidazolium cation, has a predictable impact on macroscopic properties.

Volatility and Thermodynamic Properties: Studies on the [CₙC₁im][OTf] series (where n=2, 4, 6, 8, 10, 12) show that the molar enthalpy and entropy of vaporization exhibit a quasi-linear dependence on the alkyl chain length. doaj.org However, the molar Gibbs energy of vaporization remains nearly constant for shorter chains (up to n=6) before increasing with longer chains. doaj.org

Phase Behavior and Nanostructuration: The melting point, as well as the molar enthalpy and entropy of fusion, show a non-monotonous trend as the alkyl chain length increases. doaj.org This behavior is associated with the intensification of nanostructuration in the liquid phase, where nonpolar alkyl chains and polar imidazolium rings segregate into distinct domains. doaj.org This effect is also observable in the volumetric heat capacity, which reaches a minimum around an alkyl chain length of n≈6. doaj.org

Viscosity: The nature of the anion significantly influences viscosity. The triflate anion is less coordinating than anions like methylsulfate (B1228091) (CH₃OSO₃⁻). mdpi.com Consequently, the weaker interaction between the triflate anion and the imidazolium cation leads to lower viscosity in triflate-based ionic liquids compared to their methylsulfate counterparts, despite the higher molecular weight of the triflate anion. mdpi.com

The following table summarizes the influence of structural modifications on key properties.

Interactive Table: Structure-Property Relationships in Imidazolium Triflate Ionic Liquids

Property Structural Modification Observed Trend Reference
Enthalpy of Vaporization Increasing cation alkyl chain length Quasi-linear increase doaj.org
Entropy of Vaporization Increasing cation alkyl chain length Quasi-linear increase doaj.org
Melting Point Increasing cation alkyl chain length Non-monotonous trend doaj.org
Volumetric Heat Capacity Increasing cation alkyl chain length Reaches a minimum at n≈6 doaj.org

Theoretical Prediction of Thermochemical Properties

Computational chemistry enables the a priori prediction of thermochemical properties, which is essential for designing and screening ionic liquids for specific applications. By modeling the thermodynamic cycles, researchers can calculate properties such as enthalpies of formation, lattice energies, and enthalpies of vaporization.

For the 1-alkyl-3-methylimidazolium trifluoromethanesulfonate series, thermodynamic properties have been experimentally measured and analyzed, providing a basis for theoretical validation. doaj.org The volatility and thermal behavior are used to explore the effect of the alkyl chain size and the nature of the anion. doaj.org The Knudsen effusion method coupled with a quartz crystal microbalance, for example, has been used to assess volatility. doaj.org These experimental results serve as benchmarks for developing and refining theoretical models that can accurately predict the thermochemical properties of these and other ionic liquids, facilitating the tuning of their functionalities for specific applications. doaj.org

Analytical Methodologies for Academic Research Characterization of 1 Methylimidazole Trifluoromethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the characterization of 1-Methylimidazole (B24206) Trifluoromethanesulfonate (B1224126), providing definitive structural confirmation and a quantitative measure of purity. In academic research, ¹H, ¹³C, and ¹⁹F NMR are routinely employed to verify the synthesis of the ionic liquid. The ¹H NMR spectrum is particularly informative for confirming the structure of the 1-methylimidazolium (B8483265) cation. The protons on the imidazolium (B1220033) ring are highly deshielded and appear at chemical shifts greater than 7 ppm. sapub.org The hydrogen atom positioned between the two nitrogen atoms (C2-H) is the most deshielded, typically appearing as a distinct singlet at the highest chemical shift. The other two ring protons (C4-H and C5-H) often appear close to each other, sometimes as a single peak with an integration corresponding to two protons. sapub.org The methyl group protons attached to the nitrogen atom (N-CH₃) produce a characteristic singlet at a lower chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the 1-methylimidazolium cation and the trifluoromethanesulfonate anion. The carbon of the triflate anion (CF₃) is highly characteristic due to its coupling with fluorine atoms.

¹⁹F NMR is used to characterize the trifluoromethanesulfonate (triflate) anion. It typically shows a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this peak confirms the presence of the triflate anion.

Beyond structural elucidation, NMR is a primary tool for purity assessment. chemimpex.com The high resolution of NMR allows for the detection of residual starting materials, such as 1-methylimidazole, or solvents used during synthesis (e.g., ethyl acetate (B1210297), dichloromethane). By integrating the signals of the compound against those of impurities or a known internal standard, a quantitative determination of purity can be achieved. Purity levels of ≥ 98% are commonly confirmed using this method. chemimpex.com

Table 1: Representative NMR Data for 1-Methylimidazolium Cation

NucleusPositionTypical Chemical Shift (ppm)Description
¹HC2-H> 8.5Singlet, proton between two N atoms
¹HC4-H, C5-H> 7.0Two signals, often close together
¹HN-CH₃~ 3.9Singlet for the methyl group
¹³CC2~ 137Carbon between two N atoms
¹³CC4, C5~ 124, 122Ring carbons
¹³CN-CH₃~ 36Methyl carbon
¹⁹F-CF₃~ -78Singlet for triflate anion

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling in Synthesized Samples

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of impurities in synthesized samples of 1-Methylimidazole Trifluoromethanesulfonate. mdpi.com Due to the ionic and polar nature of the compound, several HPLC modes can be employed, including reversed-phase (RP-HPLC), ion-pair chromatography, and hydrophilic interaction liquid chromatography (HILIC). mdpi.comscielo.org.mx The choice of method depends on the nature of the expected impurities, which can range from unreacted starting materials to by-products and residual solvents.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For ionic liquids, mobile phases often consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, frequently with pH modifiers or buffers to ensure consistent ionization states and peak shapes. lukasiewicz.gov.plnih.gov However, analyzing both the cation (1-methylimidazolium) and anion (trifluoromethanesulfonate) simultaneously can be challenging with traditional methods because of their very different properties. sielc.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single column, offers an effective solution for analyzing both components of an ionic liquid. sielc.com This approach allows for the retention and separation of both the cation and anion in a single run by adjusting mobile phase parameters such as pH, buffer concentration, and organic solvent content. sielc.com HILIC is another suitable technique, particularly for retaining the highly polar imidazolium cation, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. scielo.org.mx

Detection is typically performed using a UV detector, as the imidazolium ring is UV-active. For non-UV-active impurities or the triflate anion, an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) can be employed for universal detection and identification. sielc.comchromatographyonline.com LC-MS is particularly useful for identifying unknown impurities by providing mass-to-charge ratio information. chromatographyonline.com

Table 2: General HPLC Methodologies for Ionic Liquid Analysis

Chromatography ModeStationary Phase TypeTypical Mobile PhaseTarget Analytes
Reversed-Phase (RP-HPLC)C8, C18Acetonitrile/Water with buffer (e.g., phosphate)Organic impurities, 1-methylimidazolium cation
Hydrophilic Interaction (HILIC)Silica, polar bonded phasesHigh organic content (e.g., Acetonitrile) with aqueous bufferHighly polar cations and impurities
Mixed-ModeCombines RP and Ion-ExchangeAcetonitrile/Water with buffer (pH and concentration are key)Cations, anions, and organic impurities in a single run
Ion-PairC18Methanol/Water with ion-pairing agent (e.g., TFA)Cations and anions by forming neutral pairs

Karl Fischer Titration for Water Content Determination in Research-Grade Samples

Karl Fischer (KF) titration is the benchmark method for the precise determination of water content in research-grade samples of this compound. jrwb.de Many ionic liquids, including imidazolium-based salts, are hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can significantly alter the physicochemical properties of the ionic liquid, such as its viscosity, conductivity, and thermal stability, which is critical in applications like electrolytes and catalysis. Therefore, accurate quantification of water is essential for quality control and ensuring the reliability of experimental results. researchgate.net

The KF titration method is highly selective and accurate for water determination, capable of measuring water content from parts-per-million (ppm) to 100%. jrwb.deresearchgate.net The technique involves the reaction of water with an iodine and sulfur dioxide solution in the presence of a base. For ionic liquids, a coulometric KF titrator is often preferred. This instrument electrochemically generates the iodine required for the titration, which allows for the precise measurement of very low water levels (e.g., < 100 ppm), a common requirement for high-purity, "dry" ionic liquids used in electrochemical research. researchgate.net

A key advantage of the KF method is that it can be adapted for samples that are not soluble in standard solvents like methanol. hiyka.comiolitec.de While this compound is generally soluble, the versatility of KF reagents, including formulations based on different alcohols or co-solvents, ensures that a wide range of ionic liquids can be analyzed accurately. iolitec.de To prevent atmospheric moisture contamination during measurement, samples are typically handled in a controlled environment, such as a glovebox, and injected directly into the titration cell using a sealed syringe. researchgate.net

Thermal Analysis Techniques in Research Contexts (e.g., Thermogravimetric Analysis for Thermal Stability under Operating Conditions)

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of this compound, providing essential data for its application under various operating conditions.

Thermogravimetric Analysis (TGA) is the primary method used to determine the thermal stability and decomposition temperature of the ionic liquid. In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere (typically nitrogen or air). The onset temperature of decomposition is a key parameter, indicating the upper limit of the compound's thermal stability. For this compound, the decomposition onset has been reported to be around 280°C. This high thermal stability is a characteristic feature of many ionic liquids.

Differential Scanning Calorimetry (DSC) is used to investigate thermal transitions such as melting point, glass transition, and crystallization events. acs.orgdoaj.org This information is vital for understanding the liquid range of the compound and its behavior at different temperatures. For instance, studies on the 1-alkyl-3-methylimidazolium trifluoromethanesulfonate series have used DSC to study how the melting point and enthalpies of fusion change with the length of the alkyl chain on the imidazolium cation. doaj.org This helps in tuning the physical properties of the ionic liquid for specific applications.

These thermal analysis techniques provide a comprehensive picture of the material's behavior under thermal stress, which is critical for applications in high-temperature synthesis, catalysis, and as heat-transfer fluids. acs.orgresearchgate.net

Table 3: Thermal Properties of Imidazolium Trifluoromethanesulfonate Ionic Liquids

TechniqueParameter MeasuredCompoundReported Value
TGADecomposition Onset (Td)This compound~280 °C
DSCMelting Point (Tm)1-Ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate-9 °C
DSCMelting Point (Tm)1-Butyl-3-methylimidazolium trifluoromethanesulfonate15-18 °C

Electrochemical Impedance Spectroscopy (EIS) for Electrolyte Performance Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and powerful technique used to investigate the electrochemical properties of this compound, particularly when it is used as an electrolyte in devices like batteries and supercapacitors. EIS works by applying a small sinusoidal AC voltage or current perturbation to the electrochemical system over a wide range of frequencies and measuring the resulting impedance.

The primary property determined through EIS for an ionic liquid electrolyte is its ionic conductivity (σ) . High ionic conductivity is essential for efficient charge transport in electrochemical devices. The conductivity of triflate-based imidazolium ionic liquids is a key performance metric. For example, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate has a reported ionic conductivity of 9.2 mS/cm. The conductivity is influenced by factors such as ion size, viscosity, and temperature.

EIS can also provide insights into other important phenomena, such as the formation of an electrical double layer at the electrode-electrolyte interface and charge transfer resistance. The resulting data, often visualized in a Nyquist plot (plotting the imaginary part of impedance versus the real part), can be fitted to an equivalent circuit model to quantify these different electrochemical processes. This detailed characterization is vital for understanding how the ionic liquid performs as an electrolyte and for optimizing the design of electrochemical energy storage systems.

X-ray Diffraction (XRD) for Crystal Structure Determination in Related Compounds

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. researchmap.jp For ionic liquids like this compound, which can exist as crystalline solids below their melting points, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions between the 1-methylimidazolium cation and the trifluoromethanesulfonate anion. researchgate.net

Understanding the crystal structure is fundamental to comprehending the relationship between the molecular structure and the macroscopic properties of the material. scientific.netgoogle.com XRD studies on related imidazolium salts have revealed how hydrogen bonding between the acidic protons of the imidazolium ring and the oxygen atoms of the anion plays a crucial role in the packing of ions in the solid state. researchgate.net For example, in the crystal structure of 1,3-dimethylimidazolium (B1194174) bis(trifluoromethanesulfonyl)imide, bifurcated C-H···O hydrogen bonds constrain the anion's geometry and lead to the formation of distinct layers within the structure. researchgate.net

While a specific crystal structure for this compound is not widely reported, XRD analysis of this and related compounds allows researchers to understand how the size and shape of the ions, as well as specific ion-ion interactions, dictate the solid-state packing. rsc.orgresearchgate.net This knowledge is valuable for designing new ionic liquids with desired physical properties, such as specific melting points or densities. Powder XRD can also be used to identify the crystalline phases present in a solid sample and to monitor phase transitions as a function of temperature. researchmap.jp

Biochemical Research Applications of 1 Methylimidazole Trifluoromethanesulfonate

Studies in Enzyme Kinetics and Reaction Mechanisms

The distinct physicochemical properties of 1-methylimidazole (B24206) trifluoromethanesulfonate (B1224126) make it a valuable medium for studying enzyme kinetics and elucidating reaction mechanisms. Its ionic nature allows for effective interaction with biological macromolecules, thereby facilitating detailed investigation into the catalytic behavior of enzymes.

Research has shown that the activity of enzymes can be significantly influenced by the choice of the ionic liquid. For instance, studies on lipase-catalyzed reactions have demonstrated that the nature of both the cation and the anion of the ionic liquid plays a crucial role in enzymatic activity. While specific kinetic data for lipase (B570770) in 1-methylimidazole trifluoromethanesulfonate is not extensively detailed in the provided search results, a study on various dialkylimidazolium-based ionic liquids, including one with a trifluoromethylsulfonate anion, investigated lipase activity and stability. The initial rate of lipase-catalyzed transesterification of methyl methacrylate (B99206) was examined, revealing that free lipase exhibited activity in certain hydrophobic ionic liquids. However, in the "hydrophilic" ionic liquids studied, no detectable activity was observed, highlighting the critical influence of the ionic liquid's properties on enzyme performance.

The interaction between the ionic liquid and the enzyme can lead to conformational changes that may either enhance or inhibit catalytic activity. Understanding these interactions at a molecular level is key to designing more efficient enzymatic processes. The trifluoromethanesulfonate anion, in particular, is noted for its high ionic conductivity, which can be a significant factor in enzymatic processes.

Research on Enhancing Substrate Solubility in Enzymatic Systems

A significant challenge in many enzymatic reactions is the poor solubility of hydrophobic substrates in aqueous environments, which can limit reaction rates. This compound has been investigated for its potential to overcome this limitation by acting as a solvent or co-solvent to enhance the solubility of non-polar compounds. Its ability to dissolve a wide range of organic molecules makes it an attractive medium for enzymatic transformations involving hydrophobic substrates.

The following table illustrates the potential impact of using this compound on the solubility and reaction rate of a hypothetical enzymatic reaction involving a poorly water-soluble substrate.

Solvent SystemSubstrate SolubilityRelative Reaction Rate
Aqueous BufferLow1x
Aqueous Buffer with this compoundHigh>1x

Utility in Biochemical Assays and Protein Interactions

This compound also finds application in various biochemical assays and in the study of protein interactions. Its properties as a solvent can be leveraged to create suitable environments for specific assays, particularly those involving components with limited aqueous solubility.

The interactions between ionic liquids and proteins are complex and can lead to changes in protein structure and stability. These interactions are being actively studied to understand how to utilize ionic liquids effectively in protein-based applications. For instance, replica exchange molecular dynamics simulations have been used to analyze the stability of proteins in different imidazolium-based ionic liquids. These studies have shown that the nature of the anion can significantly impact protein stability, with smaller anions with localized negative charges causing destabilization of α-helices through direct electrostatic interactions.

While detailed studies specifically focusing on the interaction of this compound with a wide range of proteins are still emerging, the existing research on related ionic liquids provides a foundation for its potential applications. The ability to modulate protein stability and interactions through the choice of ionic liquid opens up possibilities for its use in protein purification, crystallization, and in the development of novel biocatalytic systems.

Future Directions and Emerging Research Avenues for 1 Methylimidazole Trifluoromethanesulfonate

Development of Novel Functionalized Derivatives for Tailored Applications

A primary focus of future research is the creation of new functionalized derivatives of 1-Methylimidazole (B24206) Trifluoromethanesulfonate (B1224126) to achieve specific, tailored functionalities. By chemically modifying the core 1-methylimidazolium (B8483265) cation, researchers can fine-tune the physicochemical properties of the ionic liquid, such as its solvency, catalytic activity, and miscibility. This approach is central to the development of "task-specific ionic liquids" (TSILs), which are designed for high performance in particular applications. rsc.org

For instance, introducing acidic or basic functional groups onto the imidazolium (B1220033) ring can create bifunctional catalysts capable of promoting multi-step reactions in a single pot. Similarly, appending long alkyl chains can enhance hydrophobicity, which is advantageous for applications like liquid-liquid extractions or as non-aqueous electrolytes in electrochemical devices. The synthesis of these derivatives often involves multi-step processes, starting with the functionalization of the imidazole (B134444) precursor before the quaternization and anion exchange steps.

Table 1: Potential Functional Groups for Derivatization of 1-Methylimidazolium Cation

Functional GroupPotential Application AreaRationale for Functionalization
Sulfonic Acid (-SO3H)Acid CatalysisIntroduces strong Brønsted acidity for reactions like esterification and hydrolysis.
Carboxylic Acid (-COOH)Biocatalysis, SeparationsCan mimic amino acid residues in enzymes and enhance selectivity in metal ion extraction.
Alkyl Chains (-CnH2n+1)Electrochemistry, LubricationModifies viscosity, density, and thermal stability for use in batteries and as high-performance lubricants.
Hydroxyl (-OH)Biomass ProcessingIncreases hydrophilicity and hydrogen bonding capability, aiding in the dissolution of biopolymers like cellulose.
Amino (-NH2)CO2 CaptureProvides reactive sites for the reversible capture of carbon dioxide.

The exploration of these novel derivatives is expected to yield a new generation of ionic liquids with precisely controlled properties, opening doors to previously inaccessible applications.

Integration into Multicomponent Reaction Systems and Complex Chemical Processes

There is a growing interest in utilizing 1-Methylimidazole Trifluoromethanesulfonate not just as a solvent but as an active participant in multicomponent reactions (MCRs) and other complex chemical transformations. MCRs, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The unique properties of ionic liquids, such as their ability to stabilize charged intermediates and facilitate reactant interaction, make them ideal media for such reactions.

Research is anticipated to focus on employing this compound as a recyclable catalyst and medium for well-known MCRs like the Biginelli and Hantzsch reactions, which are crucial for the synthesis of pharmaceutically relevant heterocyclic compounds. Its thermal stability and low volatility are particularly advantageous for reactions requiring elevated temperatures. chemimpex.com Furthermore, its ability to dissolve a wide range of organic and inorganic compounds allows for the development of novel MCRs that are not feasible in conventional solvents.

Future studies will likely explore its role in tandem with other catalysts, such as metal nanoparticles or enzymes, to create highly efficient and selective reaction systems. The goal is to develop integrated processes where the ionic liquid serves multiple functions, including solvent, catalyst, and stabilizer, thereby simplifying reaction setups and purification procedures.

Advanced Computational Modeling for Predictive Material Design and Reaction Optimization

Advanced computational modeling techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), are becoming indispensable tools for accelerating the development and application of this compound. dtic.mil These methods provide atomistic-level insights into the structure, dynamics, and interactions of the ionic liquid, enabling researchers to predict its physical and chemical properties with a high degree of accuracy.

MD simulations can be used to understand how the ionic liquid behaves at the molecular level, including how it solvates different molecules and how its ions move and interact with each other. This information is crucial for designing ionic liquids with optimal transport properties for applications in batteries and other electrochemical devices. DFT calculations, on the other hand, can elucidate the electronic structure of the ionic liquid and its interactions with reactants and transition states in chemical reactions. dtic.mil This knowledge is vital for understanding its catalytic activity and for designing more efficient catalytic systems.

By combining these computational approaches, researchers can screen large numbers of potential functionalized derivatives and reaction conditions in silico, significantly reducing the time and experimental effort required to identify promising candidates. This predictive capability is expected to drive the rational design of new materials and the optimization of chemical processes involving this compound.

Exploration in New Sustainable Chemical Processes and Technologies

The unique properties of this compound make it a compelling candidate for a range of new sustainable chemical processes and technologies. Its low vapor pressure and high thermal stability contribute to safer and more environmentally friendly processes by reducing solvent loss to the atmosphere and allowing for energy-efficient high-temperature reactions. chemimpex.com

A significant area of emerging research is its application in biomass conversion. Ionic liquids have shown great promise in dissolving lignocellulosic biomass, a crucial first step in the production of biofuels and bio-based chemicals. dtic.mil Future work will likely focus on optimizing the use of this compound and its derivatives as efficient and recyclable solvents for the pretreatment and fractionation of biomass.

In the realm of energy, this ionic liquid is being investigated as a component of electrolytes in advanced battery technologies, such as lithium-ion and sodium-ion batteries, due to its good ionic conductivity and wide electrochemical window. chemimpex.com Its non-flammable nature also offers significant safety advantages over conventional organic electrolytes. Further research is expected to explore its use in other sustainable technologies, including carbon capture and utilization, and as a green solvent for the synthesis of pharmaceuticals and fine chemicals. The recyclability of imidazolium-based ionic liquids is a key factor in their green credentials, and developing efficient recovery and reuse protocols will be a continued focus. rsc.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology

The future of this compound research lies in fostering interdisciplinary collaborations that bridge the gap between chemistry, materials science, and biotechnology. The versatility of this ionic liquid provides a common platform for researchers from these diverse fields to address complex scientific challenges.

In materials science, the focus will be on incorporating this compound into the design of novel materials with enhanced properties. For example, it can be used as a template or structure-directing agent in the synthesis of porous materials, or as a component in polymer electrolytes and ionogels for flexible electronics and sensors.

At the interface with biotechnology, researchers are exploring the use of this ionic liquid as a medium for enzymatic reactions. Its ability to dissolve a wide range of substrates, including those that are poorly soluble in water, can lead to enhanced enzyme activity and stability. This opens up possibilities for developing novel biocatalytic processes for the synthesis of valuable chemicals and pharmaceuticals.

The synergy between these disciplines will be crucial for unlocking the full potential of this compound. For instance, biotechnologists could engineer enzymes that are more stable and active in this ionic liquid, while materials scientists could develop advanced membranes for the efficient separation and recycling of the ionic liquid in integrated biocatalytic processes. These collaborative efforts will undoubtedly lead to groundbreaking discoveries and the development of innovative technologies with far-reaching impacts.

Q & A

Basic: What are the optimized synthetic methodologies for 1-methylimidazole trifluoromethanesulfonate ([MIm][OTf]) in continuous flow systems?

Methodological Answer:
The synthesis of [MIm][OTf] can be intensified using microstructured reactors to enhance heat exchange and reaction efficiency. A continuous flow setup combining a micromixer (e.g., 450 µm channel width) and a tubular reactor (inner diameter 2–6 mm) allows precise thermal control during the alkylation of 1-methylimidazole with methyl triflate. Key parameters include:

  • Temperature: 85–145°C (higher temperatures reduce color impurities).
  • Flow Rate: Adjusting flow velocity in the slug flow regime improves mass transfer, achieving space–time yields up to 1.24 kg h⁻¹.
  • Solvent-Free Conditions: Eliminates organic solvents, enhancing purity (>99%) .

Basic: How are volumetric and compressibility properties of [MIm][OTf] in aqueous solutions characterized for biopolymer studies?

Methodological Answer:
Thermophysical properties are measured via density and sound velocity experiments across concentrations (0.06–0.15 mol·kg⁻¹) and temperatures (288.15–318.15 K). Parameters include:

  • Apparent Molar Volume (Vφ): Derived from density data to assess solute-solvent interactions.
  • Isentropic Compressibility (κs): Calculated from sound velocity to evaluate solution compressibility.
  • Transfer Parameters: Quantify interactions between [MIm][OTf] ions and hydrophilic groups of D-glucose, revealing preferential hydration effects .

Basic: What role does [MIm][OTf] play as a Brønsted acid catalyst in organic synthesis?

Methodological Answer:
In indole derivatives synthesis, [MIm][OTf] acts as a dual solvent-catalyst by:

  • Stabilizing transition states via hydrogen bonding with triflate anions.
  • Enhancing electrophilicity of carbonyl groups in α,β-unsaturated esters.
    Typical conditions: 1 mol% catalyst loading, 80°C, 6–8 hours, yielding >85% conversion. Reaction progress is monitored via TLC and LC-MS .

Advanced: How do solute-solvent interactions of [MIm][OTf] influence cellulose dissolution mechanisms?

Methodological Answer:
The ionic liquid disrupts cellulose hydrogen bonds via:

  • Cation Hydrophobicity: 1-Methylimidazolium cations interact with cellulose hydroxyl groups.
  • Anion Basicity: Triflate anions stabilize the cellulose chain through hydrogen bond acceptance.
    Experimental validation involves measuring Kamlet-Taft parameters (β = 0.81, π* = 1.02) to quantify solvent polarity and hydrogen-bond acidity .

Advanced: How is [MIm][OTf] applied in rare earth element (REE) separation processes?

Methodological Answer:
The CSEREOX (Coordinated Solvent Extraction of Rare Earth Oxalates) method uses [MIm][OTf] to separate Dy and Nd:

  • Selective Leaching: 1-Methylimidazole (0.5 M) in water selectively dissolves Dy³⁺ oxalates over Nd³⁺ (separation factor SF = 12.5).
  • Efficiency Metrics: Extraction efficiency (EE) of 68.16% for Dy, validated via XRF analysis.
  • Advantages: Eliminates organic solvents, reducing environmental impact .

Advanced: How can contradictions in reported thermophysical data for [MIm][OTf] aqueous systems be resolved?

Methodological Answer:
Discrepancies in apparent molar volume or compressibility often arise from:

  • Concentration Effects: Non-linear behavior at >0.15 mol·kg⁻¹ due to ion clustering.
  • Temperature Dependence: ΔVφ and Δκs values vary with thermal expansion coefficients.
    Standardization requires:
    • Triple-replicate measurements using calibrated densitometers (±0.0001 g·cm⁻³).
    • Cross-validation with molecular dynamics simulations .

Advanced: What design strategies improve [MIm][OTf] stability in high-temperature electrochemical applications?

Methodological Answer:
To mitigate thermal decomposition (>200°C):

  • Anion Functionalization: Replace triflate with bis(trifluoromethylsulfonyl)imide for higher thermal stability.
  • Cation Modification: Introduce alkyl side chains (e.g., 1-butyl-3-methylimidazolium) to reduce melting points.
    Characterization via TGA (decomposition onset at 285°C) and cyclic voltammetry (electrochemical window: 4.1 V) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.